3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
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Overview
Description
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: is an organic compound with the molecular formula C11H15BrN2O2S. This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4-methylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-iodopyridin-2-amine and 4-methylsulfonyl-phenyl boronic acid.
Suzuki Cross-Coupling Reaction: These starting materials undergo a Suzuki cross-coupling reaction to yield the substituted 3-bromopyridin-2-amine intermediate.
Final Product Formation: The intermediate is then further reacted to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the Suzuki cross-coupling reaction is a common method used in industrial settings due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: This compound is similar in structure but lacks the piperidinyl group.
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine: This compound is similar but lacks the sulfonyl group.
Uniqueness
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both the piperidinyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
3-bromo-5-(4-methylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-2-4-14(5-3-9)17(15,16)11-6-10(12)7-13-8-11/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIQGVFVBDCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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